molecular formula C8H7BF4O2 B14023048 2-Fluoro-3-methyl-4-(trifluoromethylphenyl)boronic acid

2-Fluoro-3-methyl-4-(trifluoromethylphenyl)boronic acid

Cat. No.: B14023048
M. Wt: 221.95 g/mol
InChI Key: RBQJONRURNVPQP-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-4-(trifluoromethylphenyl)boronic acid is an organoboron compound with the molecular formula C8H7BF4O2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with fluoro, methyl, and trifluoromethyl groups. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methyl-4-(trifluoromethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-Fluoro-3-methyl-4-(trifluoromethyl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methyl-4-(trifluoromethylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-4-(trifluoromethylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7BF4O2

Molecular Weight

221.95 g/mol

IUPAC Name

[2-fluoro-3-methyl-4-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C8H7BF4O2/c1-4-5(8(11,12)13)2-3-6(7(4)10)9(14)15/h2-3,14-15H,1H3

InChI Key

RBQJONRURNVPQP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)C(F)(F)F)C)F)(O)O

Origin of Product

United States

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